N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Description
N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS: 247592-86-5) is a synthetic acetamide derivative characterized by a 2,4-dimethylphenyl group attached to the acetamide nitrogen and a substituted phenoxy moiety at the 2-position. The phenoxy ring features ethoxy and formyl groups at the 2- and 4-positions, respectively.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-23-18-10-15(11-21)6-8-17(18)24-12-19(22)20-16-7-5-13(2)9-14(16)3/h5-11H,4,12H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUYRAAYKGETKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=C(C=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354479 | |
| Record name | N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247592-86-5 | |
| Record name | N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethylphenylamine with 2-ethoxy-4-formylphenol to form an intermediate compound.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with chloroacetyl chloride in the presence of a base such as triethylamine. This results in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-carboxyphenoxy)acetamide.
Reduction: N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-hydroxyphenoxy)acetamide.
Substitution: N-(2,4-dimethylphenyl)-2-(2-substituted-4-formylphenoxy)acetamide.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The compound shares a core acetamide-phenoxy structure with several analogs, differing primarily in substituents on the phenoxy ring and the aryl group of the acetamide. These variations influence physicochemical properties, reactivity, and biological activity.
Table 1: Structural and Physicochemical Comparison
Mechanistic and Application Insights
Herbicidal and Plant Growth Regulation
The target compound’s structural resemblance to 2,4-D (a synthetic auxin) suggests mode-of-action similarities, such as disrupting plant cell elongation. The 2,4-dimethylphenyl group may enhance binding to auxin receptors compared to simpler aryl substituents .
Fungicidal and Pesticidal Potential
Analogous compounds like oxadixyl (CAS 77732-09-3, from ) share the dimethylphenyl motif, indicating possible cross-activity against fungal pathogens. The chloro-substituted analog (CAS 692267-44-0) could target cytochrome P450 enzymes in pests .
Biological Activity
N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS No. 247592-86-5) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C19H21NO4
- Molecular Weight: 327.37 g/mol
- Structure: The compound features a dimethylphenyl group and an ethoxy-formylphenoxy moiety, contributing to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of Intermediate: Reaction of 2,4-dimethylphenylamine with 2-ethoxy-4-formylphenol.
- Acylation Reaction: The intermediate undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism may involve disrupting bacterial cell membranes or inhibiting enzymes vital for bacterial metabolism.
Table 1: Antimicrobial Activity Against Various Strains
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Candida albicans | 12 |
Antitumor Activity
Preliminary studies have shown that this compound possesses antitumor activity against several human cancer cell lines. In vitro testing against approximately 60 tumor cell lines has indicated that derivatives similar to this compound can inhibit cancer cell proliferation effectively .
Case Study: Antitumor Screening
In a study conducted by the National Cancer Institute, compounds related to this compound were screened for their potential to inhibit tumor growth. Notably, certain derivatives demonstrated IC50 values below 10 µM against various cancer types, indicating potent antitumor effects .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antimicrobial Mechanism: The compound may disrupt the integrity of bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
- Antitumor Mechanism: It may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of apoptotic proteins .
Research Applications
This compound is being explored for various applications:
- Medicinal Chemistry: As a potential lead compound in drug development targeting microbial infections and cancer.
- Chemistry Research: Used as a building block for synthesizing more complex organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
